

Protocols for testing the antibacterial activity of "delta2-Cefepime etherate"

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Compound of Interest

Compound Name: *delta2-Cefepime etherate*

CAS No.: 88040-25-9

Cat. No.: B601298

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Application Note: Antibacterial Activity Profiling of -Cefepime Etherate

-Isomer)

Abstract & Scientific Rationale

-Cefepime etherate (CAS 88040-25-9 / 112258-89-6) is the ether-solvated form of the

-isomer of Cefepime. In the context of pharmaceutical development, this compound represents a primary degradation product (Impurity B) formed via the migration of the double bond in the dihydrothiazine ring from the biologically active

position to the

position.

While fourth-generation cephalosporins like Cefepime rely on the

double bond for the geometric strain necessary to acylate penicillin-binding proteins (PBPs), the

isomer is theoretically inactive due to the relaxation of the

-lactam ring tension. However, regulatory guidelines (ICH Q3A/B) require empirical verification of the biological inertness or residual potency of impurities.

This Application Note provides a rigorous, self-validating protocol to quantify the antibacterial activity (MIC) of

-Cefepime etherate. Unlike standard potency assays, this protocol is designed as a Limit Test to detect trace activity or confirm inactivity against sensitive Quality Control (QC) strains.

Chemical Handling & Stoichiometry

Critical Warning: The "etherate" designation implies the presence of diethyl ether or a similar ether solvent within the crystal lattice. This significantly alters the Molecular Weight (MW) relative to the free base.

Stoichiometric Correction

To ensure the biological activity is attributed to the molar concentration of the

isomer and not skewed by the solvent mass, you must correct the weighed mass.

- MW (

-Cefepime Free Base): ~480.5 g/mol (Verify specific batch CoA)

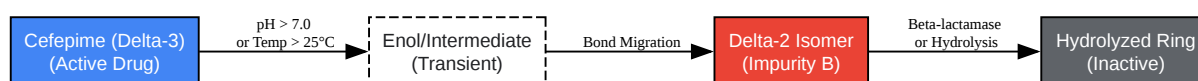
- MW (Etherate): Refer to vendor Certificate of Analysis (CoA).

- Solubility: The

isomer is generally less soluble in water than Cefepime HCl. Dissolution in DMSO (Dimethyl Sulfoxide) is recommended for the stock solution, followed by dilution in water/media.

Degradation Pathway Visualization

Understanding the structural shift is vital for interpreting stability data.



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Figure 1: Isomerization pathway of Cefepime. The protocol tests the "Delta-2 Isomer" node.

Protocol A: High-Sensitivity Broth Microdilution (MIC)

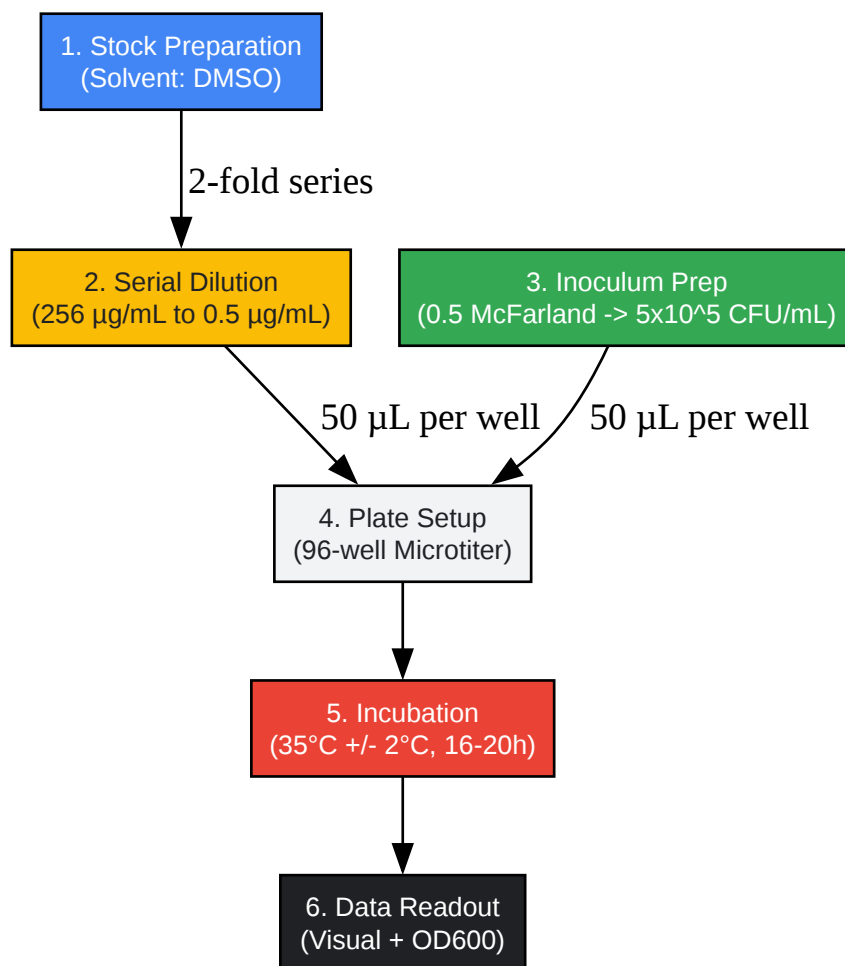
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of

-Cefepime etherate. Standard: Adapted from CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests).

Materials

- Test Compound:
 - Cefepime etherate (Reference Standard).
- Comparator: Cefepime Hydrochloride (USP Reference Standard) - Positive Control.
- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- QC Strains:
 - *Escherichia coli* ATCC 25922 (Target MIC for Cefepime: 0.016–0.12 µg/mL).
 - *Pseudomonas aeruginosa* ATCC 27853 (Target MIC for Cefepime: 1–8 µg/mL).
 - *Staphylococcus aureus* ATCC 29213 (Target MIC for Cefepime: 1–4 µg/mL).

Workflow Diagram



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Figure 2: Step-by-step microdilution workflow for impurity profiling.

Experimental Procedure

- Stock Solution Preparation:
 - Prepare a 5,120 µg/mL stock of
-Cefepime etherate in 100% DMSO.
 - Note: High concentration is required because the compound is expected to be inactive.
 - Prepare a matching stock of Cefepime HCl (Comparator).
- Dilution Scheme (2x Concentration):

- Dilute the stock 1:10 into CAMHB to get 512 µg/mL (Intermediate).
- Perform serial 2-fold dilutions in CAMHB down to 1 µg/mL.
- Final Test Range (after adding bacteria): 256 µg/mL – 0.5 µg/mL.
- Why this range? Standard Cefepime breakpoints are <8 µg/mL. Testing up to 256 µg/mL proves lack of toxicity at 32x the therapeutic concentration.
- Inoculum Preparation:
 - Suspend isolated colonies in saline to reach 0.5 McFarland turbidity ($\sim 1.5 \times 10^8$ CFU/mL).
 - Dilute this suspension 1:150 in CAMHB.
- Plate Inoculation:
 - Add 50 µL of the 2x Drug Dilutions to the 96-well plate.
 - Add 50 µL of the diluted Inoculum to each well.
 - Final Volume: 100 µL.
 - Final Inoculum: $\sim 5 \times 10^5$ CFU/mL.
- Controls (Per Plate):
 - Growth Control: Media + Bacteria + DMSO (at highest % used).
 - Sterility Control: Media only.
 - Comparator Control: Cefepime HCl (Standard MIC range).
- Incubation:
 - Seal with breathable film. Incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16–20 hours in ambient air.

Protocol B: Time-Kill Kinetics (Confirmation of Inactivity)

Purpose: If the MIC is $>256 \mu\text{g/mL}$, this assay confirms whether the compound is truly inert or merely bacteriostatic at high loads.

- Setup: Prepare 10 mL tubes of CAMHB containing:
 - Tube A: Growth Control (No drug).
 - Tube B: Cefepime HCl (4x MIC).
 - Tube C:
 - Cefepime etherate ($256 \mu\text{g/mL}$).
- Inoculum: Add bacteria to reach $5 \times 10^5 \text{ CFU/mL}$ at $T=0$.
- Sampling: Remove aliquots at $T=0, 2, 4, 8,$ and 24 hours.
- Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.
- Analysis:
 - Active:
 - 3 \log_{10} reduction in CFU/mL .
 - Inactive: Growth curve matches the Growth Control (Tube A).

Data Analysis & Interpretation Acceptance Criteria (Self-Validation)

The assay is valid ONLY if:

- Growth Control: Shows visible turbidity ($\text{OD}_{600} > 0.2$).

- Sterility Control: Remains clear ($OD_{600} < 0.05$).
- Comparator (Cefepime HCl): MIC falls within CLSI ranges (e.g., *E. coli* 25922: 0.016–0.12 $\mu\text{g/mL}$).
- Solvent Control: DMSO concentration (<2.5%) shows no inhibition.

Result Interpretation Table

Observation	MIC Result	Interpretation
No growth at any concentration	< 0.5 $\mu\text{g/mL}$	Active. The isomer retains potency (Unexpected). Investigate sample purity (potential contamination).
Growth inhibited only at >64 $\mu\text{g/mL}$	64 - 256 $\mu\text{g/mL}$	Weakly Active. Significant loss of potency (>1000x) compared to parent drug.
Growth visible in all wells	> 256 $\mu\text{g/mL}$	Inactive. Confirms isomer is a non-toxic impurity.

Troubleshooting "False Activity"

If the

-Cefepime etherate shows unexpected antibacterial activity (e.g., MIC < 8 $\mu\text{g/mL}$):

- Hypothesis: The sample may contain residual Cefepime ().
- Action: Run HPLC analysis on the "etherate" stock. Even 1% contamination with parent Cefepime can result in a detectable MIC.

References

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